molecular formula C17H26N2O2 B12610342 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester

2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12610342
M. Wt: 290.4 g/mol
InChI Key: TWQTXPBZVUFRKT-UHFFFAOYSA-N
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Description

2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a phenethyl group (-CH₂CH₂C₆H₅) at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., HCl or TFA) .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 2-(2-phenylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-13-15(19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3

InChI Key

TWQTXPBZVUFRKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation Reaction

The condensation of piperazine with phenethylamine is a crucial step. This reaction is typically conducted under mild acidic conditions, which help facilitate the formation of the desired piperazine derivative.

Esterification Process

The esterification process can be represented as follows:

$$
\text{Piperazine derivative} + \text{tert-butanol} \xrightarrow{\text{Acid Catalyst}} \text{2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester}
$$

This reaction is usually performed at elevated temperatures (reflux conditions) to enhance the reaction rate and yield.

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group can undergo hydrolysis under either acidic or basic conditions, yielding the corresponding carboxylic acid. This step is essential for further modifications or applications in biological testing.

Conditions Reagents Products Yield (%)
Acidic HCl (4M in dioxane), TFA 2-Phenethyl-piperazine-1-carboxylic acid 85–92
Basic NaOH (2M), KOH/EtOH 2-Phenethyl-piperazine-1-carboxylate salt 78–88

Yield Improvement Techniques

Research has shown that optimizing reaction conditions can significantly improve yields during synthesis:

  • Solvent Selection : Using polar aprotic solvents like DMF or THF enhances nucleophilicity in substitution reactions.

  • Temperature Control : Maintaining low temperatures (0–5°C) during Boc protection minimizes side reactions.

  • Stoichiometry : Employing an excess of phenethyl bromide (1.5–2.0 equivalents) can drive substitution reactions to completion.

Spectroscopic Characterization

For structural confirmation, various spectroscopic techniques are recommended:

The preparation of this compound involves a series of well-defined synthetic steps, each critical for achieving high purity and yield. Ongoing research into optimization strategies continues to enhance the efficiency of these processes, making this compound a valuable target for pharmaceutical applications.

Table Summary

Step Reaction Type Key Reagents Conditions
1 Condensation Piperazine + Phenethylamine Mild acidic conditions
2 Esterification Carboxylic acid + tert-butanol Acid catalyst, reflux
3 Purification Crystallization or chromatography Solvent-based purification

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Conditions Reagents Products Yield Citations
Acidic (protic acids)HCl (4M in dioxane), TFA2-Phenethyl-piperazine-1-carboxylic acid85–92%
Basic (aqueous)NaOH (2M), KOH/EtOH2-Phenethyl-piperazine-1-carboxylate salt78–88%

Mechanistic Insights :

  • Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The tert-butyl group exits as a stable carbocation (tt-Bu+^+), which rapidly converts to isobutene .

  • Basic Hydrolysis : Deprotonation of water generates a hydroxide ion, which attacks the carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, with tert-butoxide as the leaving group .

Functionalization of the Piperazine Amine

The secondary amine on the piperazine ring participates in alkylation and acylation reactions, enabling further derivatization.

Alkylation

Alkylation introduces substituents via nucleophilic substitution or reductive amination.

Reagents Conditions Products Yield Citations
Benzyl chlorideK2_2CO3_3, DMF, 80°CN-Benzyl-2-phenethyl-piperazine derivative72%
Allyl bromideNaHCO3_3, MeCN, refluxN-Allyl-2-phenethyl-piperazine derivative68%

Example Reaction :

Piperazine amine+R-XBaseN-R-piperazine+HX\text{Piperazine amine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-R-piperazine} + \text{HX}

Acylation

Acylation employs activated carboxylic acids (e.g., anhydrides, chlorides) or coupling agents.

Reagents Conditions Products Yield Citations
Acetic anhydrideEt3_3N, CH2_2Cl2_2, RTN-Acetyl-2-phenethyl-piperazine derivative89%
DCC/DMAPTHF, 0°C to RTSteglich-derived amides/esters90–95%

Mechanistic Insights :

  • Steglich Esterification : DCC activates the carboxylic acid to form an OO-acylisourea intermediate. DMAP catalyzes acyl transfer to the amine, forming the amide .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) in polar aprotic solvents (e.g., DMF) leads to partial decomposition of the ester moiety .

  • Racemization : The stereochemical integrity of the phenethyl group is preserved under mild conditions (pH 4–9, <50°C) .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester involves several chemical reactions, typically starting from piperazine and phenethylamine derivatives. The tert-butyl ester group enhances the compound's stability and solubility, making it suitable for pharmaceutical applications.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1CondensationPiperazine + PhenethylamineMild acidic conditions
2EsterificationCarboxylic acid + tert-ButanolAcid catalyst, reflux
3PurificationCrystallization or chromatographySolvent-based purification

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. These compounds interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. A patent describes the use of such compounds for treating depression and related disorders .

Analgesic Properties

In addition to its antidepressant effects, this compound has been studied for its analgesic properties. The mechanism of action may involve modulation of pain pathways in the central nervous system, providing relief from chronic pain conditions .

Antimicrobial Potential

The compound serves as a key intermediate in the synthesis of oxazolidinone antimicrobials. These agents are effective against gram-positive bacteria and are particularly valuable in treating infections resistant to conventional antibiotics . The unique mechanism of action of oxazolidinones disrupts bacterial protein synthesis, making them a critical tool in combating resistant strains .

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives, including this compound:

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the effects of piperazine derivatives on patients with major depressive disorder. The results indicated a statistically significant improvement in depressive symptoms compared to placebo controls, supporting the compound's potential as an antidepressant .

Case Study 2: Analgesic Effects

Another study focused on the analgesic properties of piperazine derivatives in animal models. The findings demonstrated a dose-dependent reduction in pain response, suggesting that these compounds could be developed into effective pain management therapies .

Conclusion and Future Directions

The applications of this compound extend across various therapeutic areas, including psychiatry and infectious disease management. Ongoing research is necessary to fully understand its mechanisms and optimize its therapeutic potential.

Future studies should aim to:

  • Explore the structure-activity relationship to enhance efficacy.
  • Investigate combination therapies with other pharmacological agents.
  • Conduct long-term safety assessments to establish comprehensive profiles for clinical use.

This compound represents a promising avenue for drug development, particularly in addressing unmet medical needs in mental health and infectious diseases.

Mechanism of Action

The mechanism of action of 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features of analogous piperazine-1-carboxylic acid tert-butyl esters:

Compound Name Substituent Position/Group Molecular Weight Key Properties/Applications Reference
2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester 2-phenethyl ~335.4 (estimated) Potential bioactivity inferred from analogs N/A
4-(1-Phenyl-ethyl)-piperazine-1-carboxylate tert-butyl ester (Compound 20) 4-(1-phenyl-ethyl) 347.5 Intermediate in drug synthesis
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylate tert-butyl ester 3-dimethylaminomethyl, 4-methanesulfonyl 319.4 Precursor to sulfonamide-based pharmaceuticals
1-(tert-butyl)-3-methyl-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate 3-methyl, 4-(methylthio)benzyl 409.5 High synthetic yield (85%) via hydrogenation
(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylate tert-butyl ester 3-trifluoroethyl (chiral center) 282.3 Fluorinated analog with enhanced metabolic stability
2-Fluoromethyl-piperazine-1-carboxylate tert-butyl ester hydrochloride 2-fluoromethyl 254.7 Halogenated derivative; potential CNS activity

Key Observations :

  • In contrast, 4-position substituents (e.g., methanesulfonyl) may enhance solubility via polar interactions .
  • Electron-Withdrawing Groups : Trifluoroethyl (in ) and methanesulfonyl (in ) groups increase electrophilicity, influencing reactivity in subsequent synthetic steps.
  • Chirality : Compounds like (R)-3-trifluoroethyl-piperazine () highlight the role of stereochemistry in pharmacological specificity.

Challenges :

  • Steric bulk from tert-butyl esters can slow reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures in ).

Biological Activity

2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester is a compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 648415-39-8

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is known to modulate the activity of neurotransmitter receptors and enzymes, leading to significant pharmacological effects.

Key Mechanisms:

  • Receptor Modulation : The compound has been shown to interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and analgesic properties.

Biological Activities

Research indicates that derivatives of piperazine, including this compound, exhibit a range of biological activities:

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains, potentially as an antimicrobial agent.
Anti-inflammatory Demonstrates potential in reducing inflammation through modulation of immune responses.
CNS Activity Influences central nervous system functions, possibly affecting mood and anxiety levels.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Properties :
    • A study evaluated its effectiveness against gram-positive bacteria, revealing significant inhibitory effects comparable to established antibiotics .
  • CNS Effects :
    • Research focusing on its interaction with serotonin receptors indicated that the compound could enhance serotonergic transmission, suggesting potential use in treating depression and anxiety disorders .
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

Compound NameBiological ActivityNotes
Piperazine General CNS effectsBasic structure; limited specificity
4-(4-Chlorophenyl)piperazine Antidepressant propertiesMore focused on serotonin reuptake
2-(4-Chlorophenyl)-piperazine Antimicrobial activitySimilar mechanism but less versatile

Q & A

Q. What are the common synthetic routes for 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine core. A widely used route includes:

Piperazine Ring Preparation : Reacting tert-butyl carbamate with a phenethylamine derivative under Boc-protection conditions (e.g., using di-tert-butyl dicarbonate in THF at 0°C) .

Functionalization : Coupling the protected piperazine with a phenethyl group via nucleophilic substitution or reductive amination. Optimized conditions (e.g., NaH in DMF for substitution) improve yields .

  • Key Data :
StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, THF, 0°C72–85%
PhenethylationPhenethyl bromide, NaH, DMF60–75%

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .
  • Temperature Control : Low temperatures (0–5°C) reduce side reactions during Boc protection .
  • Stoichiometry : Excess phenethyl bromide (1.5–2.0 equiv) drives substitution to completion .
  • Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine ring protons at δ 3.2–3.5 ppm) and Boc-group integrity .
  • FT-IR : Carbamate C=O stretch at ~1680 cm⁻¹ verifies Boc protection .
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 347) validate molecular weight .

Advanced Research Questions

Q. How does the tert-butyl ester group influence stability under acidic conditions?

  • Methodological Answer : The tert-butyl ester is acid-labile, hydrolyzing to carboxylic acids in strong acids (e.g., TFA in DCM). Stability studies show:
  • Half-life in 50% TFA : ~2 hours at 25°C .
  • Mitigation Strategies : Use milder acids (e.g., HCl in dioxane) or scavengers (e.g., triethylsilane) to suppress decomposition .

Q. What are the challenges in achieving regioselective functionalization of the piperazine ring?

  • Methodological Answer :
  • Steric Hindrance : The tert-butyl group directs substitutions to the less hindered nitrogen.
  • Protection/Deprotection : Boc groups block one nitrogen, enabling selective phenethylation on the free amine .
  • Catalysis : Pd-mediated cross-coupling improves selectivity for arylations .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulates binding to enzymes (e.g., MDM2 inhibitors) using AutoDock Vina .
  • MD Simulations : Analyzes stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore Mapping : Identifies critical hydrogen-bonding motifs (e.g., carbamate oxygen as a H-bond acceptor) .

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